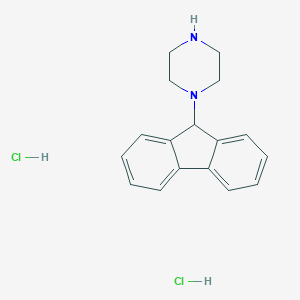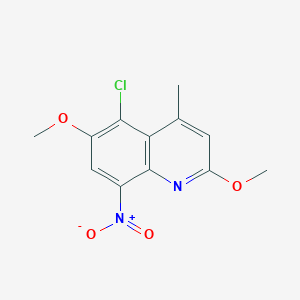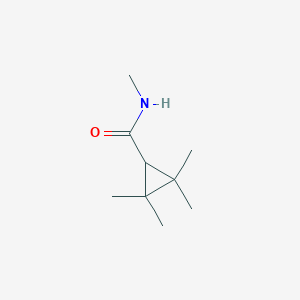
Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl- is a chemical compound that has been the subject of extensive research in the field of chemistry and biochemistry. This compound is commonly referred to as PMCA and has been shown to have a wide range of applications in scientific research.
Scientific Research Applications
PMCA has a wide range of applications in scientific research, including its use as a chiral auxiliary in organic synthesis. It has also been shown to be effective in the synthesis of cyclic amino acids and in the preparation of chiral phosphine ligands. Additionally, PMCA has been used in the synthesis of biologically active compounds, including antitumor agents and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of PMCA is not fully understood, but it is believed to act as a chiral auxiliary in organic synthesis. It has also been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to modulate the activity of ion channels.
Biochemical and Physiological Effects:
PMCA has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to modulate the activity of ion channels. It has also been shown to have anti-inflammatory and antitumor properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PMCA in lab experiments is its ability to act as a chiral auxiliary in organic synthesis. This makes it a useful tool for the preparation of chiral compounds. However, one limitation of using PMCA is its high cost, which can make it difficult to use in large-scale experiments.
Future Directions
There are a number of future directions for research on PMCA, including its use in the synthesis of new chiral compounds and its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of PMCA and its biochemical and physiological effects.
properties
CAS RN |
171722-69-3 |
|---|---|
Product Name |
Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl- |
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N,2,2,3,3-pentamethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H17NO/c1-8(2)6(7(11)10-5)9(8,3)4/h6H,1-5H3,(H,10,11) |
InChI Key |
RDTKJSMWDWTJLP-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NC)C |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NC)C |
Other CAS RN |
171722-69-3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

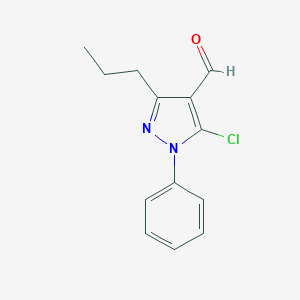
![1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One](/img/structure/B60485.png)
![2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one](/img/structure/B60490.png)
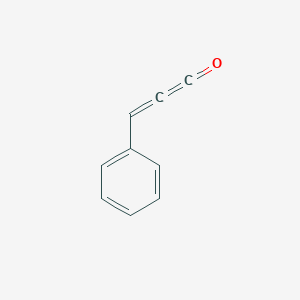
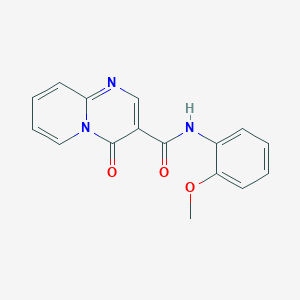
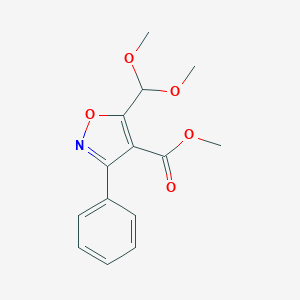
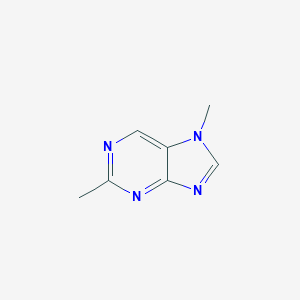
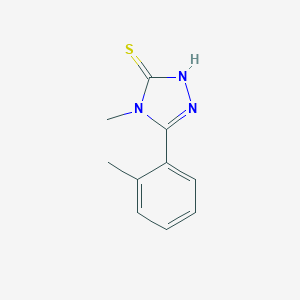
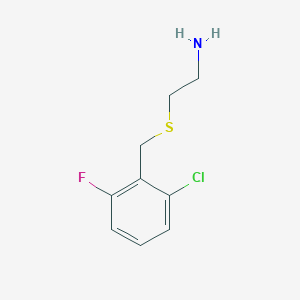
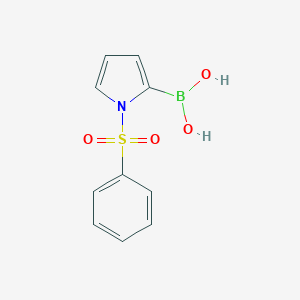
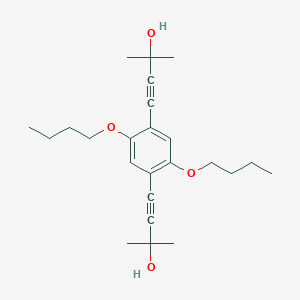
![2-[2-(Aminooxy)ethyl]pyridine](/img/structure/B60512.png)
